1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of a fluorine atom at the 6th position of the benzothiazole ring enhances the compound’s biological activity and stability .
Preparation Methods
The synthesis of 1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with piperidine-4-carboxylic acid or its derivatives. The reaction is carried out under mild conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits the proliferation of tumor cells by interfering with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound also exhibits antimicrobial activity but differs in its structural framework and specific biological targets.
N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial properties, this compound has a different substitution pattern on the benzothiazole ring.
Isopropyl [ (S)-1- [ ®-1- (6-flourobenzothiazolel-2-yl)ethylcarbamoyl]-2-methylpropyl] carbamate: Used as a fungicide, this compound highlights the versatility of benzothiazole derivatives in agricultural applications.
Properties
Molecular Formula |
C13H14FN3OS |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H14FN3OS/c14-9-1-2-10-11(7-9)19-13(16-10)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18) |
InChI Key |
PPZASAISWMPPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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